molecular formula C7H3N3O B060656 Isoxazolo[4,3-B]pyridine-3-carbonitrile CAS No. 173417-39-5

Isoxazolo[4,3-B]pyridine-3-carbonitrile

Cat. No. B060656
M. Wt: 145.12 g/mol
InChI Key: GSHLXCDRMNQATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazolo[4,3-B]pyridine-3-carbonitrile is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. The compound has a unique chemical structure that makes it an attractive candidate for use in drug discovery, biochemistry, and other related fields. In

Mechanism Of Action

The mechanism of action of isoxazolo[4,3-B]pyridine-3-carbonitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of various enzymes by binding to their active sites and preventing their activity. The exact binding mode and specificity of the compound for different enzymes are still under investigation.

Biochemical And Physiological Effects

Isoxazolo[4,3-B]pyridine-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has potent inhibitory activity against several kinases such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK3β), and Aurora kinase A. These kinases play important roles in cell cycle regulation, apoptosis, and other cellular processes. In vivo studies have shown that isoxazolo[4,3-B]pyridine-3-carbonitrile has anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using isoxazolo[4,3-B]pyridine-3-carbonitrile in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it an attractive candidate for use in drug discovery and other related fields. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on isoxazolo[4,3-B]pyridine-3-carbonitrile. One area of research is the development of more efficient and selective synthesis methods for the compound. Another area of research is the investigation of the compound's binding mode and specificity for different enzymes. This information could be used to design more potent and specific inhibitors for various disease states. Additionally, the compound's potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases should be further explored. Overall, isoxazolo[4,3-B]pyridine-3-carbonitrile has the potential to be a valuable tool in scientific research and drug discovery.

Synthesis Methods

Isoxazolo[4,3-B]pyridine-3-carbonitrile can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-cyanopyridine with hydroxylamine-O-sulfonic acid in the presence of a catalyst such as sodium acetate. The reaction proceeds under mild conditions and yields the desired product in good yields. Other methods such as the reaction of 3-cyanopyridine with hydrazine hydrate and subsequent oxidation have also been reported.

Scientific Research Applications

Isoxazolo[4,3-B]pyridine-3-carbonitrile has a wide range of potential applications in scientific research. One of the most promising areas of research is in drug discovery. The compound has been shown to have potent inhibitory activity against a variety of enzymes such as kinases, phosphodiesterases, and proteases. These enzymes play important roles in various disease states such as cancer, inflammation, and neurodegenerative diseases. Therefore, isoxazolo[4,3-B]pyridine-3-carbonitrile has the potential to be developed into novel therapeutics for these diseases.

properties

CAS RN

173417-39-5

Product Name

Isoxazolo[4,3-B]pyridine-3-carbonitrile

Molecular Formula

C7H3N3O

Molecular Weight

145.12 g/mol

IUPAC Name

[1,2]oxazolo[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C7H3N3O/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H

InChI Key

GSHLXCDRMNQATK-UHFFFAOYSA-N

SMILES

C1=CC2=NOC(=C2N=C1)C#N

Canonical SMILES

C1=CC2=NOC(=C2N=C1)C#N

synonyms

Isoxazolo[4,3-b]pyridine-3-carbonitrile (9CI)

Origin of Product

United States

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